3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid
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Overview
Description
3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid is a synthetic organic compound characterized by the presence of a chloro, trifluoromethyl, and anilino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable acylating agent. One common method is the acylation of 4-chloro-3-(trifluoromethyl)aniline with an acyl chloride or anhydride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or trifluoromethyl derivatives.
Scientific Research Applications
3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Chloro-α,α,α-trifluoro-m-toluidine
Uniqueness
3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
827029-04-9 |
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Molecular Formula |
C10H7ClF3NO3 |
Molecular Weight |
281.61 g/mol |
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid |
InChI |
InChI=1S/C10H7ClF3NO3/c11-7-2-1-5(3-6(7)10(12,13)14)15-8(16)4-9(17)18/h1-3H,4H2,(H,15,16)(H,17,18) |
InChI Key |
YGUUKWAFSDJGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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